4-Bromo-7-fluorobenzo[d][1,3]dioxole is a chemical compound classified under the category of heterocyclic compounds, specifically benzodioxoles. Its molecular formula is , and it has a molecular weight of approximately 219.01 g/mol. The compound features a bromine atom at the fourth position and a fluorine atom at the seventh position of the benzodioxole ring system, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
The synthesis of 4-bromo-7-fluorobenzo[d][1,3]dioxole can be achieved through several methods, typically involving halogenation reactions on precursors that contain the benzodioxole structure. One common method involves the bromination of 4-fluorobenzo[d][1,3]dioxole using bromine or brominating agents under controlled conditions to ensure selectivity at the desired positions.
The molecular structure of 4-bromo-7-fluorobenzo[d][1,3]dioxole consists of a fused dioxole ring system with substituents that influence its electronic properties.
C1OC2=C(O1)C(=C(C=C2)Br)F
FMEWVPPYMHXEGT-UHFFFAOYSA-N
The structure features two oxygen atoms in a five-membered ring, contributing to its stability and reactivity profile.
4-Bromo-7-fluorobenzo[d][1,3]dioxole can participate in various chemical reactions typical of halogenated organic compounds. These include:
These reactions are facilitated by the electron-withdrawing effects of the halogens, which influence reactivity patterns.
The mechanism of action for 4-bromo-7-fluorobenzo[d][1,3]dioxole is primarily dictated by its ability to participate in electrophilic and nucleophilic reactions due to the presence of halogen substituents.
4-Bromo-7-fluorobenzo[d][1,3]dioxole has potential applications in various scientific fields:
Research into the biological activity of this compound could reveal further applications in drug development or as a precursor for synthesizing more complex molecules.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5